molecular formula C11H18O3 B13680776 9-Methoxy-1-oxaspiro[5.5]undecan-4-one

9-Methoxy-1-oxaspiro[5.5]undecan-4-one

Cat. No.: B13680776
M. Wt: 198.26 g/mol
InChI Key: GSAHDHQUGCDQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methoxy-1-oxaspiro[5.5]undecan-4-one (CAS 1565921-35-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features the 1-oxaspiro[5.5]undecane scaffold, a privileged structure recognized for its three-dimensional rigidity and potential to project functional groups in defined spatial orientations, making it a valuable template for designing novel therapeutic agents . The spiro[5.5]undecane core is a recurring motif in natural products and pharmaceuticals . The incorporation of a methoxy substituent at the 9-position provides a key site for further chemical modification, enabling structure-activity relationship (SAR) studies. This compound serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. Research into closely related analogs, particularly 1-oxa-4,9-diazaspiro[5.5]undecanes, has demonstrated potent pharmacological activity, including balanced dual affinity for the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) . Such compounds have shown promising analgesic efficacy comparable to established analgesics like oxycodone, but with an improved safety profile, including reduced incidence of constipation . This product is intended for research applications such as hit-to-lead optimization, library synthesis, and investigating new mechanisms of action in areas like pain management and neurological disorders. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

9-methoxy-1-oxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C11H18O3/c1-13-10-2-5-11(6-3-10)8-9(12)4-7-14-11/h10H,2-8H2,1H3

InChI Key

GSAHDHQUGCDQJJ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CC(=O)CCO2

Origin of Product

United States

Mechanistic Organic Chemistry of 9 Methoxy 1 Oxaspiro 5.5 Undecan 4 One and Analogues

Reaction Mechanism Elucidation in Synthesis

The construction of the 1-oxaspiro[5.5]undecane core is most fundamentally achieved through the acid-promoted intramolecular cyclization of a suitable dihydroxyketone precursor. wikipedia.orgnih.gov This reaction proceeds via protonation of the ketone, followed by two sequential intramolecular nucleophilic attacks by the hydroxyl groups to form the spiroketal linkage. wikipedia.orgchemtube3d.com While effective, this method often relies on thermodynamic control and may not provide high stereoselectivity. wikipedia.org

More advanced, stereoselective methods have been developed to control the intricate three-dimensional structure of the spiro center.

Chiral Phosphoric Acid-Catalyzed Spiroketalization : Mechanistic studies of asymmetric spiroketalization catalyzed by chiral phosphoric acid have revealed a highly diastereoselective syn-selective protonation and nucleophile addition. acs.org Computational and kinetic analyses, including Hammett analysis, support an asynchronous concerted mechanism with a short-lived polar transition state, ruling out the formation of long-lived oxocarbenium intermediates that would be expected in a more S(_N)1-like pathway. acs.org

Kinetically Controlled Spirocyclizations : An alternative strategy involves the spirocyclization of cyclic epoxides bearing alcohol side chains. nih.gov The stereochemical outcome of these reactions is highly dependent on the reagents and conditions, providing access to different stereoisomers through kinetic control.

A Titanium(IV) isopropoxide-mediated reaction proceeds with retention of configuration at the anomeric carbon. The proposed mechanism involves the Lewis acidic titanium acting as a noncovalent tether between the epoxide oxygen and the side-chain hydroxyl. This chelation activates the epoxide and delivers the nucleophile to the same face of the forming oxonium intermediate. acs.org

In contrast, a methanol-induced spirocyclization of the same glycal epoxide precursors proceeds with inversion of configuration at the anomeric carbon. acs.org This outcome is consistent with a pathway involving a trans-diaxial epoxide opening. acs.org

Oxidative Spiroannulation : The synthesis of related spirocyclic dienones can be achieved through the oxidative spiroannulation of phenolic derivatives. For instance, the oxidation of a phenolic precursor with lead(IV) acetate (B1210297) has been used to construct a 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-dien-9-one system, demonstrating a method for forming the spirocycle via a different mechanistic route. nih.govnih.gov

Synthetic MethodCatalyst/ReagentKey Mechanistic FeatureStereochemical Outcome
Intramolecular AcetalizationBrønsted Acid (e.g., TsOH)Formation of oxocarbenium ion followed by cyclization. nih.govresearchgate.netThermodynamically controlled. wikipedia.org
Asymmetric SpiroketalizationChiral Phosphoric AcidAsynchronous, concerted syn-addition pathway. acs.orgKinetically controlled, high enantioselectivity. acs.org
Glycal Epoxide SpirocyclizationTi(Oi-Pr)₄Chelation-controlled delivery of nucleophile. acs.orgKinetic, Retention of configuration. acs.org
Glycal Epoxide SpirocyclizationMethanolTrans-diaxial epoxide opening. acs.orgKinetic, Inversion of configuration. acs.org
Oxidative SpiroannulationLead(IV) AcetateOxidation of a phenol (B47542) to a dienone with intramolecular cyclization. nih.govDiastereoselective. nih.gov

Ring Transformations and Rearrangement Mechanisms

The spiroketal framework, while generally stable, can undergo profound structural transformations under specific conditions. These rearrangements often lead to complex molecular architectures that are difficult to access through other means.

A significant rearrangement has been observed in highly functionalized spiroketals containing an enol ether moiety. nih.govnih.govresearchgate.netresearchgate.net This transformation is triggered by the epoxidation of the enol ether double bond. The resulting epoxide intermediate is unstable, particularly in an acidic medium. researchgate.net This instability initiates a cascade of bond-breaking and bond-forming events that completely remodel the carbon skeleton, effectively turning the molecule "inside out". nih.govnih.gov This rearrangement results in a product with a totally different connectivity and spiroketal configuration. researchgate.net

A different, less dramatic transformation is the acid-catalyzed epimerization between different spiroketal isomers. researchgate.net This process allows for the conversion of a kinetically formed or less stable spiroketal into its more thermodynamically stable counterpart. The mechanism involves the reversible, acid-catalyzed heterolysis of one of the C-O bonds within the spiroketal, opening the ring to form an intermediate oxocarbenium ion. researchgate.net Re-cyclization can then occur to give either the original isomer or its epimer at the spirogenic center. The equilibrium position is dictated by the relative stabilities of the isomers, which is often governed by stereoelectronic factors like the anomeric effect.

Transformation TypeTriggering ConditionMechanistic PathwayStructural Outcome
Skeletal RemodelingEpoxidation of an enol ether moiety. nih.govnih.govCascade initiated by the opening of an unstable epoxide intermediate. researchgate.netComplete rearrangement of the carbon skeleton ("inside-out"). nih.gov
EpimerizationAcid Catalysis. researchgate.netReversible ring-opening to an oxocarbenium ion followed by re-cyclization. researchgate.netConversion to a more thermodynamically stable spiroketal isomer.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 9-Methoxy-1-oxaspiro[5.5]undecan-4-one is dictated by the interplay of its constituent functional groups: the ketone, the spiroketal linkage, and the methoxy (B1213986) group.

Electrophilic Reactivity: The primary electrophilic site is the carbonyl carbon at the C-4 position. This carbon is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition : It can undergo addition reactions with hydride reagents (e.g., sodium borohydride) to yield the corresponding secondary alcohol, 9-methoxy-1-oxaspiro[5.5]undecan-4-ol. Organometallic reagents like Grignard or organolithium compounds would similarly add to the carbonyl to form tertiary alcohols.

Electrophilic Activation : The ether oxygens of the spiroketal and the methoxy group are Lewis basic sites. They can be protonated under strong acidic conditions. This protonation activates the C-O bonds, rendering the adjacent carbons more electrophilic and facilitating ring-opening reactions or hydrolysis of the spiroketal.

Nucleophilic Reactivity: The nucleophilicity of the molecule is primarily associated with the enolizable protons on the carbons alpha to the ketone (C-3 and C-5).

Enolate Formation : In the presence of a suitable base, a proton can be abstracted from either the C-3 or C-5 position to form a resonance-stabilized enolate anion. fiveable.memasterorganicchemistry.com The regioselectivity of this deprotonation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control). masterorganicchemistry.com

Reactions of the Enolate : The resulting enolate is a potent nucleophile and can react with a variety of electrophiles. masterorganicchemistry.combham.ac.uk For example, it can be alkylated with alkyl halides, undergo aldol (B89426) reactions with aldehydes or other ketones, or participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds. nih.gov This reactivity provides a powerful tool for further functionalization of the spiroketal core.

Reactive SiteType of ReactivityDescriptionExample Reactions/Reagents
C-4 Carbonyl CarbonElectrophilicSusceptible to nucleophilic attack.Reduction (NaBH₄), Grignard Addition (R-MgBr).
C-3 and C-5 Alpha-CarbonsNucleophilic (as enolate)Deprotonation by base forms a nucleophilic enolate. fiveable.mebham.ac.ukAlkylation (LDA, then R-X), Aldol Reaction (NaOH, R-CHO).
Spiroketal/Methoxy OxygensElectrophilic (upon activation)Protonation by strong acid activates adjacent carbons. researchgate.netAcid-catalyzed hydrolysis/ring-opening (H₃O⁺).

Conformational Analysis and Stereochemical Investigations

Conformational Dynamics of Spiro[5.5]undecane Systems

The spiro[5.5]undecane skeleton, present in 9-Methoxy-1-oxaspiro[5.5]undecan-4-one, is not rigid. The two cyclohexane (B81311) or heterocycle rings undergo conformational changes, primarily through processes like ring reversal. rsc.org These dynamics are crucial for understanding the molecule's reactivity and interactions.

In spiro[5.5]undecane systems, each of the two six-membered rings can "flip" between chair conformations, analogous to the chair-chair interconversion in cyclohexane. rsc.org This ring reversal is a dynamic equilibrium process that involves passing through higher-energy transition states, such as twist-boat or boat conformations. For a substituted compound like this compound, the substituents on the rings influence the energetic favorability of different conformations. The methoxy (B1213986) group, the carbonyl group, and the ring oxygen atom dictate the preferred spatial arrangement to minimize steric strain and optimize electronic interactions. The flipping of the two rings can be characterized as isoenergetic (where the conformations before and after the flip are of equal energy) or anisoenergetic (where they have different energies), depending on the substitution pattern. rsc.org

The equilibrium between different conformers is governed by thermodynamic and kinetic parameters. researchgate.netmdpi.com Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the relative stability and population of each conformer at equilibrium. e-tarjome.comrsc.org Kinetic parameters, primarily the activation energy (Ea), determine the rate at which these conformers interconvert. nih.gov

Studies on analogous systems like 1,7-dioxa-spiro[5.5]undecane provide insight into these values. For instance, the calculated energy differences between various conformations (A, B, and C) highlight the thermodynamic preferences. e-tarjome.com The anomeric effect, an electronic interaction involving the lone pairs of the oxygen atoms, plays a significant role in stabilizing certain conformations over others, often favoring axial arrangements contrary to what would be expected from steric hindrance alone. e-tarjome.com

Table 1: Calculated Thermodynamic Parameters for Conformational Equilibria in 1,7-dioxa-spiro[5.5]undecane at the B3LYP/6-311+G* Level. e-tarjome.com
ParameterValue (kcal/mol)
ΔGC–A8.17
ΔGB–A3.74

This table illustrates the relative Gibbs free energy differences between conformations A, B, and C of a related dioxaspiro[5.5]undecane system, indicating a strong preference for conformation A.

Stereochemical Assignment Methodologies for Spiroketones

Determining the absolute and relative stereochemistry of complex molecules like spiroketones is a critical task in organic chemistry. nih.gov A combination of spectroscopic and synthetic methods is typically employed.

Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal. Experiments such as gCOSY, gHSQC, gHMBC, and ROESY can elucidate the connectivity and spatial proximity of atoms within the molecule, helping to define the relative stereochemistry of substituents on the spiro rings. nih.gov

For determining the absolute configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied. wikipedia.org Spiroatoms can be centers of chirality even without the classic four different substituents. wikipedia.orgyale.edu The assignment involves treating the path around one ring as having higher priority than the path around the other, with slight modifications to the standard CIP rules to handle the cyclic nature of the substituents. wikipedia.orgyale.edu In many cases, unambiguous assignment requires total synthesis of a specific stereoisomer and comparison of its spectroscopic data with that of the natural or isolated product. nih.govnih.gov

Intramolecular Electronic Interactions (e.g., Spiroconjugation, Through-Space Effects)

The perpendicular arrangement of the two rings in a spiro compound creates a unique electronic environment. acs.org While the σ-frameworks of the two rings are formally isolated, their π-systems can interact through a phenomenon known as spiroconjugation. nih.govresearchgate.net This through-space interaction occurs between the π-orbitals of one ring and the σ- or π-orbitals of the other, mediated by the central sp3-hybridized spiroatom. acs.orgresearchgate.net

Spiroconjugation requires a specific symmetry match between the interacting orbitals. acs.org It can significantly influence the molecule's electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov In spiroketones, this interaction between the π-system of the carbonyl group and the orbitals of the adjacent ring can affect the compound's spectroscopic properties and reactivity. nih.gov These through-space effects, distinct from through-bond conjugation, are a key feature of spirocyclic systems. mdpi.com

Helical Chirality in Spiro Compounds

Beyond central chirality at the spiroatom, spiro compounds can exhibit axial or helical chirality. wikipedia.orgrsc.org This form of chirality arises from the twisted, non-planar arrangement of the two rings relative to each other, creating a structure that resembles a helix. researchgate.netdalalinstitute.com An unsubstituted spiro[5.5]undecane skeleton itself can be considered chiral due to this helical twist, a fact that was historically overlooked. rsc.org

The molecule and its mirror image are non-superimposable solely due to this structural twist. dalalinstitute.com This helical nature is a fundamental stereochemical property of the spiro[5.5]undecane framework. The presence of substituents, as in this compound, further defines and locks in specific chiral conformations, leading to stable enantiomers. rsc.org

Advanced Spectroscopic and Spectrometric Characterization

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule with the complexity of 9-Methoxy-1-oxaspiro[5.5]undecan-4-one, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, but multi-dimensional techniques are essential for complete assignment and stereochemical definition.

Multi-dimensional NMR experiments are crucial for establishing connectivity between atoms within a molecule.

Correlation Spectroscopy (COSY): This 2D NMR technique identifies proton-proton (¹H-¹H) coupling networks. In this compound, COSY spectra would reveal correlations between adjacent protons, allowing for the mapping of the proton spin systems within the two rings of the spirocyclic framework. For instance, the protons on the carbon chain of the tetrahydropyranone ring and the cyclohexane (B81311) ring would show distinct correlation patterns.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is used to correlate directly bonded carbon and proton atoms. An edited HSQC experiment can further differentiate between CH, CH₂, and CH₃ groups. This is particularly useful for assigning the carbon signals of the spirocyclic rings and the methoxy (B1213986) group to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between carbon and proton atoms, typically over two to three bonds. This technique is vital for piecing together the molecular skeleton. For this compound, HMBC would show correlations between the carbonyl carbon (C4) and nearby protons, and between the methoxy protons and the C9 carbon, confirming the position of these functional groups. The spirocyclic nature of the molecule can be confirmed by observing correlations between protons on one ring and carbons on the other, across the spiro-carbon.

The following table illustrates hypothetical ¹H and ¹³C NMR chemical shifts for this compound and the expected key HMBC correlations that would be instrumental in its structural elucidation.

Atom Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm) Key Hypothetical HMBC Correlations (¹H → ¹³C)
C22.50 - 2.70~45H3, H5
C33.80 - 4.00~65H2, H4
C4-~208H3, H5
C52.30 - 2.50~50H3, H6
C6 (spiro)-~75H2, H5, H7, H11
C71.50 - 1.70~30H8, H11
C81.40 - 1.60~25H7, H9
C93.50 - 3.70~78H8, H10, OCH₃
C101.40 - 1.60~25H9, H11
C111.50 - 1.70~30H7, H10
OCH₃3.30~56C9

The spirocyclic system of this compound can exist in multiple conformations due to ring puckering. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes.

At room temperature, if the molecule is undergoing rapid conformational exchange, the observed NMR signals will be an average of the different conformations. As the temperature is lowered, the rate of exchange slows down. If the energy barrier between conformers is sufficiently high, the individual conformers may be "frozen out" on the NMR timescale, leading to the appearance of separate sets of signals for each conformer. Analysis of these spectra can provide thermodynamic parameters for the conformational equilibrium, such as the change in Gibbs free energy (ΔG‡). In the case of this compound, VT-NMR could be used to study the chair-chair interconversion of the cyclohexane ring and the conformational preferences of the tetrahydropyranone ring.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₁H₁₈O₃) by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

Electron ionization (EI) is a common technique that can induce characteristic fragmentation of the molecule. The resulting mass spectrum would display a series of fragment ions that can be rationalized to deduce the structure of the parent molecule. Key fragmentation pathways for ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a γ-hydrogen is available. For this compound, characteristic fragmentation would be expected to involve the loss of the methoxy group, cleavage of the rings, and other rearrangements.

A plausible fragmentation pattern for this compound under EI-MS is outlined in the table below.

m/z Value (Hypothetical) Proposed Fragment Ion Plausible Fragmentation Pathway
198[C₁₁H₁₈O₃]⁺Molecular Ion (M⁺)
167[M - OCH₃]⁺Loss of the methoxy radical
140[M - C₃H₆O]⁺Retro-Diels-Alder type cleavage of the tetrahydropyranone ring
112[C₇H₁₂O]⁺α-cleavage at the carbonyl group with loss of C₄H₆O₂
98[C₆H₁₀O]⁺Further fragmentation of the cyclohexane ring

Electron Transmission Spectroscopy for Electronic Structure Characterization

Electron Transmission Spectroscopy (ETS) is a specialized technique used to study the unoccupied electronic states (anion states) of a molecule. In an ETS experiment, a beam of electrons with a well-defined energy is passed through a gaseous sample of the compound. The transmitted electron current is measured as a function of the incident electron energy. When the energy of the incident electron matches the energy of an unoccupied molecular orbital, the electron can be temporarily captured, forming a transient negative ion. This results in a sharp decrease in the transmitted current, which is observed as a resonance in the ETS spectrum.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in providing a detailed picture of molecular systems.

Geometry Optimization and Electronic Structure Prediction

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, its most stable conformation. For 9-Methoxy-1-oxaspiro[5.5]undecan-4-one, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

Spectroscopic Property Prediction and Correlation

Quantum chemical calculations can predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the positions of absorption bands in the IR spectrum, corresponding to the stretching and bending of different bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts for ¹H and ¹³C atoms, which are highly dependent on the electronic environment of each nucleus.

UV-Vis Spectroscopy: Calculation of electronic transition energies to predict the wavelengths of maximum absorption in the UV-Vis spectrum.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and bonds, MD can explore the different conformations that this compound can adopt and the energy barriers between them. This is particularly important for a flexible molecule with multiple rotatable bonds, as it helps to identify the most populated conformations under different conditions.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reactions involving this compound. This involves mapping out the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. Understanding the structure and energy of the transition state is essential for predicting reaction rates and mechanisms.

Molecular Docking and Ligand-Target Interaction Modeling (for mechanistic understanding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be used to understand its potential interactions with biological macromolecules, such as enzymes or receptors. This would provide insights into its possible mechanisms of action at a molecular level by identifying key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Biological Relevance and Mechanistic Explorations of Spiroketals and Oxaspiro Undecanones

Molecular Targets and Interaction Mechanisms (General)

Spiroketal-containing compounds are recognized for their ability to engage a wide variety of biological targets. nih.govrsc.org Their non-planar structure is of significant interest in structure-based drug design. wikipedia.org Prominent examples of their molecular interactions include the avermectin family of antiparasitic agents, where the spiroketal moiety binds specifically to glutamate-gated chloride channels. nih.gov Furthermore, the scaffolding properties of spiroketals have been utilized in medicinal chemistry to create potent and stereochemistry-dependent antagonists for the NK1 receptor. nih.gov

A significant area of research has been the rational design of spiroketals to target specific protein classes, such as nuclear receptors. nih.govresearchgate.net For instance, a bisbenzannulated spiroketal was engineered to potently bind to the ligand-binding pocket of the retinoid X receptor (RXR), a key regulator of gene transcription. nih.govresearchgate.net Crystallographic studies of the spiroketal-RXR complex revealed that it induces partial co-activator recruitment through a canonical allosteric mechanism. nih.govresearchgate.net This demonstrates that spiroketals can be precisely designed to modulate the function of specific protein targets. nih.govresearchgate.net

Enzyme Inhibition Profiling and Mechanistic Elucidation

The unique architecture of spiroketals makes them effective inhibitors of various enzymes, often through complex mechanisms. nih.gov Their ability to disrupt enzymatic function has been observed in several classes of enzymes critical to disease pathways.

HIV-1 integrase (IN) is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.govnih.gov Several naturally occurring spiroketals have demonstrated potent inhibitory activity against this enzyme. nih.govresearchgate.net

Research on compounds isolated from the Sardinian-Corsican endemic plant Plagius flosculosus identified three spiroketals—SPK1, SPK2, and SPK3—that effectively block HIV-1 IN activities. nih.govresearchgate.netcineca.it One of the most active compounds, SPK3, was found to interfere with HIV-1 IN activity in the low micromolar range, both in the presence and absence of the cellular cofactor LEDGF/p75. nih.govresearchgate.net To further understand the mechanism, these spiroketals were also tested against the HIV-1 RT-associated Ribonuclease H (RNase H) function, proving to be active inhibitors. nih.govresearchgate.net Although SPK3 did not inhibit viral replication in cell-based assays, it was found to promote the multimerization of the IN enzyme, leading researchers to hypothesize that it acts through an allosteric mechanism. researchgate.netcineca.it The rubromycin family of spiroketals is also known to inhibit HIV reverse transcriptase. nih.govresearchgate.net

CompoundTarget EnzymeIC₅₀ (µM)Mechanism Notes
SPK1HIV-1 Integrase (with LEDGF/p75)1.69Inhibits IN and RNase H function
SPK2HIV-1 Integrase (with LEDGF/p75)14.70Less potent inhibitor
SPK3HIV-1 Integrase (with LEDGF/p75)1.46 ± 0.16Allosteric mechanism suggested; promotes IN multimerization

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govscielo.br Certain spiro-flavoalkaloids have emerged as potent inhibitors of this enzyme. nih.gov

Four novel spiro-flavoalkaloids (A-D) featuring a spiro-γ-lactone moiety, isolated from Yingde green tea, demonstrated significant α-glucosidase inhibitory activity. nih.gov Molecular docking studies revealed that the most potent of these compounds interact with key residues of the enzyme, including ASP-215, ARG-442, and ASP-352, primarily through the formation of hydrogen bonds. nih.gov Further investigation using fluorescence spectroscopy indicated that these compounds quench the intrinsic fluorescence of α-glucosidase through a static mechanism, confirming a direct binding interaction. nih.gov

CompoundIC₅₀ (µM)Interaction ResiduesInhibition Mechanism
Spiro-flavoalkaloid A3.34ASP-215, ARG-442, ASP-352, GLU-411, HIS-280, ARG-315, ASN-415Hydrogen bonding, static fluorescence quenching
Spiro-flavoalkaloid B5.47
Spiro-flavoalkaloid C22.50N/AN/A
Spiro-flavoalkaloid D15.38N/AN/A

Receptor Modulation Mechanisms

Beyond enzyme inhibition, spiroketals can act as modulators of cellular receptors, influencing signaling pathways. nih.govresearchgate.net Their rigid structure allows for high-affinity binding and specific modulation of receptor function. As previously noted, rationally designed bisbenzannulated spiroketals have been shown to be potent binders and partial agonists of the retinoid X receptor (RXR). nih.govresearchgate.net The crystal structure of the spiroketal bound to the receptor's ligand-binding pocket confirmed an allosteric mechanism of action, highlighting the potential to design spiroketals that can selectively target different nuclear receptor subtypes. nih.govresearchgate.net Other examples include spiroketal-based compounds that function as antagonists of the NK1 receptor. nih.gov

Anti-inflammatory Response Pathways

Compounds based on cycloalkanone structures, which are integral to oxaspiro undecanones, have been noted for their potential anti-inflammatory applications. rjptonline.org The mechanism of action for spiroketals in inflammatory pathways can be linked to the modulation of specific receptor systems. For instance, activation of the vagus nerve is known to mitigate intestinal inflammation through nicotinic acetylcholine receptors (nAChRs) expressed on immune cells. researchgate.net Spiroketal-containing compounds have been developed as selective agonists for these alpha7 nAChR receptors, suggesting a pathway through which they can exert anti-inflammatory effects. researchgate.net

Antimicrobial and Antifungal Action Mechanisms

Spiroketals are found in a variety of natural products that exhibit strong antimicrobial and antifungal properties. nih.govbiorxiv.orgnih.gov Their mechanisms of action often involve the disruption of microbial cell structures or key metabolic processes.

Spirolactone, a novel macrolide with a researchgate.netresearchgate.net-spiroketal ring isolated from Streptomyces iranensis, shows profound antifungal effects against a range of fungal pathogens, including clinically relevant species like Aspergillus niger. biorxiv.org Proteomic analysis suggests that spirolactone's mechanism involves disrupting the integrity of the fungal cell wall and inducing the expression of stress-response proteins in the fungus. biorxiv.org Other spiroketal macrolides isolated from a marine-derived Micromonospora sp. also exhibited potent antifungal activities against Aspergillus niger and antibacterial activity against Micrococcus luteus. nih.gov

Compound ClassTarget OrganismActivity (MIC)Proposed Mechanism
SpirolactoneAspergillus nigerPotent AntifungalDisruption of fungal cell wall integrity; induction of stress-response proteins
Spiroketal macrolides (from Micromonospora sp.)Aspergillus nigerPotent AntifungalN/A
Micrococcus luteus0.0625 μg/mL to 32 μg/mLN/A

The general mechanisms for antifungal agents include disrupting cell membrane integrity by binding to ergosterol, inhibiting ergosterol biosynthesis, or inhibiting the synthesis of cell wall components like β-(1,3)-D-glucan. jptcp.comebsco.com The action of spiroketals like spirolactone appears to be consistent with these broader strategies, focusing on compromising the structural integrity of the fungal cell. biorxiv.org

Cytotoxic Activity and Molecular Mechanisms in Cellular Systems

Spiroketal-containing compounds have demonstrated significant cytotoxic effects across a range of cancer cell lines, underscoring their potential as templates for the development of novel chemotherapeutic agents. The mechanisms underlying this cytotoxicity are multifaceted, though a common pathway involves the induction of apoptosis, or programmed cell death.

Research into natural-product-like spiroketals has identified potent cytotoxic agents against B-cell chronic lymphocytic leukaemia (CLL). nih.gov Preliminary investigations into the mode of action of these compounds suggest that they induce cell death through an apoptotic pathway, with no signs of necrosis, highlighting a targeted mechanism of action. nih.gov

Furthermore, a synthetic spiroketal derivative has exhibited high antiproliferative activity, potent telomerase inhibition, and proapoptotic effects in various human cell lines. In a murine melanoma model, this compound demonstrated significant dose-dependent antitumor efficacy, suppressing tumor growth by an average of 90% at a 5 mg/kg dose. ingentaconnect.com In vitro studies on B16 melanoma cells revealed that this spiroketal derivative induces apoptosis, inhibits cell migration, reduces the expression of HIF1α (a key regulator of cellular response to hypoxia), and causes a significant deterioration of the cytoskeleton structure. ingentaconnect.com

Berkelic acid, a novel spiroketal isolated from a fungal extremophile, has shown selective and potent cytotoxic activity against the OVCAR-3 ovarian cancer cell line with a GI50 of 91 nM. acs.org Additionally, benzannulated steroid spiroketals have been synthesized and found to exhibit cytotoxicity against U251 (glioblastoma) and T47D (breast cancer) cells, with evidence suggesting that they inhibit cell proliferation. rsc.org

The molecular mechanisms of cytotoxicity for many bioactive compounds involve the activation of intracellular signaling cascades that lead to apoptosis. mdpi.com This can be initiated through various means, including the inhibition of key survival proteins like Bcl-2 and the activation of executioner proteins such as caspase-3. mdpi.com The influx of calcium ions, mediated by channels like TRPA1, has also been identified as a mechanism of cytotoxicity for certain chemicals, leading to a cascade of events culminating in apoptosis. mdpi.com While the specific molecular targets of 9-Methoxy-1-oxaspiro[5.5]undecan-4-one are not yet elucidated, the established cytotoxic and pro-apoptotic activities of structurally related spiroketals provide a strong rationale for investigating its potential in this area.

Table 1: Cytotoxic Activity of Selected Spiroketal-Containing Compounds

Compound/Compound Class Cell Line(s) Observed Effect Reference
Natural-product-like spiroketals B-cell chronic lymphocytic leukaemia (CLL) Potent cytotoxic agents, induction of apoptosis nih.gov
Synthetic spiroketal derivative Various human cancer cell lines, B16 murine melanoma High antiproliferative activity, proapoptotic, telomerase inhibition, antitumor efficacy ingentaconnect.com
Berkelic acid OVCAR-3 (ovarian cancer) Selective cytotoxicity (GI50 = 91 nM) acs.org

Natural Product Chemistry and Biosynthetic Pathways of Spiroketals

Spiroketals are a widespread class of natural products, found in an array of organisms including bacteria, fungi, insects, marine life, and plants. nih.govacs.org Their prevalence in traditional Chinese medicine is a testament to their long-recognized biological significance. rsc.orgrsc.org The 1-oxaspiro[5.5]undecane core, as seen in this compound, represents a common spiroketal framework.

The biosynthesis of spiroketals is a fascinating area of natural product chemistry, often involving elegant and stereoselective enzymatic transformations. A common biosynthetic strategy is the acid-catalyzed cyclization of a precursor molecule containing both a ketone and two hydroxyl groups (a keto-diol). However, enzymatic processes in nature provide a much higher degree of control over the stereochemical outcome.

The origins of the precursor molecules are diverse. Many spiroketals, such as the polyketide ionophore antibiotics, are derived from polyketide pathways. acs.org For example, the biosynthesis of ossamycin, a macrocyclic polyketide with a spiroketal moiety, is orchestrated by a modular polyketide synthase (PKS). nih.gov The formation of the spiroketal in this case is thought to be facilitated by a specific spirocyclase enzyme encoded within the biosynthetic gene cluster. nih.gov In the biosynthesis of other spiroketals like reveromycin, a post-PKS enzymatic oxidation of a hydroxyl group to a ketone is followed by a stereocontrolled spiroacetal formation catalyzed by another dedicated enzyme. nih.gov

Terpenoid pathways also give rise to spiroketal-containing natural products. For instance, japonones A and B are proposed to be biosynthesized from the universal monoterpenoid precursor, geranyl pyrophosphate (GPP). rsc.org The proposed pathway involves the alkylation of an acetate-derived intermediate with GPP, followed by oxidation and cyclization to form the spiroketal structure. rsc.org

Another biosynthetic route originates from fatty acids. Polyacetylene spiroketals, for example, are hypothesized to derive from oleic acid through a series of dehydrogenative and oxidative transformations, culminating in the cyclization of a keto-alcohol precursor to form the spiroketal scaffold. rsc.org

The structural diversity of naturally occurring spiroketals is vast, arising from different ring sizes (e.g., rsc.orgrsc.org, rsc.orgmskcc.org, mskcc.orgmskcc.org systems), various substituents, and complex stereochemistry. nih.govacs.org This diversity is a direct result of the varied biosynthetic origins and the array of enzymes that nature employs to construct these intricate molecules. rsc.orgrsc.org The study of these biosynthetic pathways not only provides insight into the chemical logic of life but also offers tools for the chemo-enzymatic synthesis of novel spiroketal analogs with potentially enhanced biological activities.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Berkelic acid
Japonone A
Japonone B
Oleic acid
Geranyl pyrophosphate (GPP)
Ossamycin

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Substituent Effects on Chemical Reactivity and Biological Activity

Studies on analogous spiro[5.5]undecane systems, such as the 1-oxa-9-azaspiro[5.5]undecane scaffold, have demonstrated that modifications to the periphery of the molecule can lead to significant changes in biological activity. For instance, the introduction of various substituents has been explored in the development of inhibitors for the MmpL3 protein in M. tuberculosis, with some derivatives showing high activity against both sensitive and multiresistant strains. osi.lv Similarly, in the context of soluble epoxide hydrolase (sEH) inhibitors, the spirocyclic core is a key element for activity, and peripheral modifications are crucial for optimizing potency and pharmacokinetic properties. researchgate.net

While direct studies on the biological activity of 9-Methoxy-1-oxaspiro[5.5]undecan-4-one are limited in publicly available literature, research on related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual μ-opioid receptor agonists and σ1 receptor antagonists highlights the importance of substituent placement on the spirocyclic scaffold for achieving desired pharmacological profiles. acs.org In these analogues, the nature and position of aryl and other functional groups dramatically impact receptor affinity and functional activity. acs.org

The following table summarizes the observed impact of substituents on the biological activity of related spiro[5.5]undecane scaffolds.

ScaffoldTargetImpact of SubstituentsReference
1-Oxa-9-azaspiro[5.5]undecaneMmpL3 ( M. tuberculosis )Peripheral chemical diversity led to high activity against sensitive and resistant strains. osi.lv
1-Oxa-9-azaspiro[5.5]undecaneSoluble Epoxide Hydrolase (sEH)Modifications led to potent inhibitors with good bioavailability. researchgate.net
1-Oxa-4,9-diazaspiro[5.5]undecaneμ-Opioid Receptor / σ1 ReceptorAryl substitutions are critical for dual affinity and analgesic activity. acs.org
3,9-Diazaspiro[5.5]undecaneGABA-A ReceptorSpirocyclic benzamide (B126) is important for binding affinity. soton.ac.uk
1,4,9-Triazaspiro[5.5]undecan-2-oneMETTL3Modifications led to a 1400-fold potency improvement. nih.govuzh.ch

Regioselective and Stereoselective Functionalization for SAR Development

The development of a robust SAR for this compound hinges on the ability to selectively introduce functional groups at specific positions and with controlled stereochemistry. The ketone at the 4-position and the carbon atoms adjacent to the methoxy (B1213986) group and the spirocenter are primary sites for chemical modification.

Regioselective reactions are crucial for controlling the position of new substituents. For instance, in the synthesis of related spirochroman-4-ones, regioselective [4+2] cycloaddition reactions have been successfully employed. researchgate.net While not directly applied to this compound, such methodologies demonstrate the potential for controlled functionalization of spirocyclic systems.

Design and Synthesis of Spirocyclic Analogues and Derivatives

The design and synthesis of analogues of this compound are driven by the need to explore a wider chemical space and to optimize its properties. This often involves modifying the core spirocyclic structure or introducing a variety of substituents.

The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives for antituberculosis activity involved the optimization of an initial structure based on molecular docking results, leading to compounds with diverse peripheral fragments. osi.lv In another example, 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas were identified as potent sEH inhibitors, demonstrating the therapeutic potential of this class of spirocycles in chronic kidney diseases. nih.gov

The synthesis of these complex molecules often requires multi-step sequences. For example, the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives involved a versatile synthetic approach to explore different positions of the central scaffold. acs.org The table below presents a selection of synthesized spiro[5.5]undecane analogues and their targeted applications.

Analogue ClassSynthetic ApproachTargeted ApplicationReference
1-Oxa-9-azaspiro[5.5]undecane DerivativesMolecular Docking Guided SynthesisAntituberculosis Agents osi.lv
1-Oxa-4,9-diazaspiro[5.5]undecane-based UreasMulti-step SynthesisSoluble Epoxide Hydrolase Inhibitors for Chronic Kidney Disease nih.gov
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane DerivativesVersatile Multi-step SynthesisDual μ-Opioid/σ1 Receptor Ligands for Pain Treatment acs.org
1,4,9-Triazaspiro[5.5]undecan-2-one DerivativesCrystallography-based OptimizationMETTL3 Inhibitors for Cancer Therapy nih.govuzh.ch
1-Oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane DerivativesCombination of Heterocyclic Rings and Flexible Amine Chains5-HT1A Receptor Agonists for Neuroprotection and Pain Control nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Spiro Compounds

The synthesis of complex spirocyclic systems, including derivatives of 1-oxaspiro[5.5]undecane, is a dynamic area of research. Traditional methods are often being replaced or supplemented by more efficient and stereoselective strategies.

Recent advancements have seen the rise of innovative synthetic approaches that offer greater control over the three-dimensional architecture of spiro compounds. These methodologies are crucial for accessing novel derivatives of 9-Methoxy-1-oxaspiro[5.5]undecan-4-one with desired stereochemistry.

Key Methodologies:

Microwave-Assisted Multicomponent Reactions: This technique has emerged as a powerful tool for the rapid and efficient synthesis of spiro heterocycles. walshmedicalmedia.com By combining multiple starting materials in a single step under microwave irradiation, complex molecular architectures can be assembled with high yields and reduced reaction times. walshmedicalmedia.com

Radical Dearomatization: This strategy provides an alternative to traditional methods by constructing spirocycles without the need for stoichiometric oxidants or reductants. researchgate.net Radical cascade reactions of alkenes or alkynes enable the formation of multiple chemical bonds in a single operation, leading to the efficient synthesis of complex spiro molecules. researchgate.net

Asymmetric Catalysis: The development of chiral catalysts has revolutionized the synthesis of enantiomerically pure spiro compounds. acs.orgnbinno.com For instance, Ir/Brønsted acid dual catalysis has been successfully employed in the asymmetric cascade reaction of 2-(1-hydroxyallyl)-phenols with isochroman (B46142) ketals to produce bisbenzannulated spiroketals with high diastereo- and enantioselectivities. acs.org

N-Heterocyclic Carbene (NHC) Organocatalysis: NHCs have proven to be versatile catalysts for the synthesis of a wide array of spiroheterocycles. researchgate.net These reactions often proceed via different reactive intermediates, allowing for both racemic and enantioselective transformations. researchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for Spiro Compounds

MethodologyKey AdvantagesRepresentative Catalyst/Conditions
Microwave-Assisted Multicomponent ReactionsHigh speed, efficiency, and atom economy. walshmedicalmedia.comMicrowave irradiation, various catalysts. walshmedicalmedia.com
Radical DearomatizationAvoids stoichiometric oxidants/reductants, cascade reactions. researchgate.netPhotocatalysts, radical initiators. researchgate.net
Asymmetric CatalysisHigh stereocontrol (enantio- and diastereoselectivity). acs.orgnbinno.comChiral Ir(I) catalysts, Brønsted acids. acs.orgnbinno.com
N-Heterocyclic Carbene (NHC) OrganocatalysisVersatility, metal-free, mild reaction conditions. researchgate.netTriazolium-based NHCs. scihorizon.com

Advanced Computational Approaches in Spiro Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of spiro compounds. Theoretical calculations provide insights that are often difficult to obtain through experimental methods alone, guiding the design of new molecules and the elucidation of reaction mechanisms. walshmedicalmedia.com

Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure, geometry, and spectroscopic properties of spiro compounds. acs.org By performing DFT calculations, researchers can predict molecular properties such as HOMO-LUMO energy gaps, which are indicative of a molecule's reactivity and electronic transition properties. acs.org For instance, a smaller energy gap suggests that a molecule is more reactive. rsc.org

Applications of Computational Chemistry in Spiro Research:

Rationalizing Photophysical Phenomena: Theoretical calculations have been instrumental in explaining complex photophysical behaviors in spiro-bridged compounds, such as the localization of energy absorption and emission, and the quenching of fluorescence in aggregates. walshmedicalmedia.com

Predicting Reaction Pathways: Computational studies can elucidate reaction mechanisms by comparing the energies of different intermediates and transition states, thereby predicting the most favorable reaction pathway. researchgate.net

In Silico Drug Design: Molecular docking simulations are widely used to predict the binding affinity and mode of interaction between spirocyclic drug candidates and their biological targets. nih.gov This allows for the virtual screening of large compound libraries and the rational design of more potent and selective inhibitors. researchgate.net

Understanding Structure-Property Relationships: Computational methods help in understanding how the unique three-dimensional structure of spiro compounds influences their physical and chemical properties, which is crucial for their application in materials science. acs.org

Table 2: Common Computational Methods in Spiro Chemistry

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Calculation of electronic structure, geometry, and spectroscopic properties. acs.orgHOMO-LUMO energy gaps, reactivity, reaction mechanisms. acs.orgrsc.org
Molecular DockingPrediction of binding affinity and mode of interaction with biological targets. nih.govIdentification of potential drug candidates, understanding drug-target interactions. researchgate.netnih.gov
Quantum-Based CalculationsInvestigation of chemical structure, geometry, and key electronic properties. acs.orgRationalizing molecular interactions and predicting the formation of dimeric structures. acs.org

Elucidation of Complex Biological Mechanisms

The rigid, three-dimensional structure of spiro compounds makes them particularly attractive for applications in medicinal chemistry. taylorandfrancis.com This unique geometry allows for precise spatial orientation of functional groups, facilitating strong and selective interactions with biological targets such as enzymes and receptors. taylorandfrancis.com

Spirocyclic scaffolds are considered "privileged structures" in drug discovery, as they are found in numerous natural products with diverse biological activities. rsc.org The spiroketal moiety, in particular, is a common feature in many bioactive natural products and serves as both a binding pharmacophore and a rigid scaffold. rsc.orgrsc.org

Mechanisms of Biological Action:

Enzyme Inhibition: The conformational rigidity of spiro compounds makes them excellent candidates for enzyme inhibitors. walshmedicalmedia.com Pyranoid spirofused sugar derivatives, for example, have shown significant activity as inhibitors of carbohydrate-processing enzymes like glycogen (B147801) phosphorylase and sodium-glucose co-transporter 2. walshmedicalmedia.com

Interaction with Biological Targets: The three-dimensional nature of spiro compounds allows them to interact with binding sites on proteins that are inaccessible to more planar molecules. acs.org Spiro-oxindoles, for instance, have been shown to exhibit anti-inflammatory activity through the nitric oxide signaling pathway and anticancer activity by inhibiting enzymes like EGFR and CDK-2. mskcc.orgencyclopedia.pub

A well-known example of a spirocyclic drug is Spironolactone, which acts as a competitive antagonist of aldosterone (B195564) at the mineralocorticoid receptor. rsc.orgacs.org Its spiro-lactone structure is crucial for its diuretic and antihypertensive effects. rsc.org

Table 3: Examples of Biologically Active Spiro Compounds

Class of Spiro CompoundBiological Target/MechanismTherapeutic Potential
Pyranoid SpirosugarsGlycogen phosphorylase, SGLT2 inhibitors. walshmedicalmedia.comDiabetes, metabolic disorders. walshmedicalmedia.com
Spiro-oxindolesEGFR/CDK-2 inhibition, NO signaling modulation. mskcc.orgencyclopedia.pubCancer, inflammation. mskcc.org
SpiroketalsVarious, including antiparasitic and antibacterial targets. rsc.orgnih.govInfectious diseases. nih.gov
SpironolactoneAldosterone receptor antagonist. rsc.orgHypertension, edema. rsc.orgacs.org

Exploration of New Applications in Materials Science and Chemical Biology

The unique structural and electronic properties of spiro compounds have led to their exploration in a wide range of applications beyond medicine, particularly in materials science and chemical biology.

In materials science , spiro compounds, especially those based on the 9,9'-spirobifluorene (SBF) core, are crucial components in organic electronics. rsc.orgrsc.org Their three-dimensional structure prevents close packing in the solid state, which reduces intermolecular interactions and improves the morphological stability and photoluminescence quantum efficiency of organic electronic materials. researchgate.net

Applications in Organic Electronics:

Organic Light-Emitting Diodes (OLEDs): Spiro compounds are widely used as host materials, emitters, and charge transport materials in OLEDs due to their high thermal stability and amorphous nature. acs.orgacs.org The orthogonal arrangement of the molecular halves in spiro compounds is particularly beneficial for thermally activated delayed fluorescence (TADF) emitters. rsc.org

Solar Cells: Spiro-OMeTAD, a derivative of SBF, is a state-of-the-art hole-transporting material (HTM) in perovskite solar cells. rsc.org The spiro architecture contributes to the high thermal stability of the devices. unimi.it

Photocatalysts: Spirobifluorene-based conjugated microporous polymers have shown promise as efficient photocatalysts for water splitting to produce hydrogen. mdpi.com Their porous structure and D-A type architecture promote the separation of electron-hole pairs. mdpi.com

In chemical biology , the unique properties of spiro compounds are being harnessed to develop novel tools for studying biological systems. Small, spirocyclic, xanthene-based fluorescent probes are powerful tools for bioimaging. nih.gov The equilibrium between a non-fluorescent spirocyclic form and a fluorescent open form can be controlled by external triggers, allowing for the detection of enzymatic activity, small molecules, and changes in the cellular environment. nih.govnih.gov

The development of stereoselective synthetic routes to spiroketal libraries is enabling the exploration of their potential as probes and modulators of biological processes. mskcc.orgnih.gov The rigid scaffold of spiroketals allows for the presentation of functional groups in well-defined three-dimensional orientations, making them attractive for diversity-oriented synthesis and the discovery of new bioactive compounds. mskcc.org

Table 4: Applications of Spiro Compounds in Materials Science and Chemical Biology

Application AreaType of Spiro CompoundKey Function/Property
Organic Electronics (OLEDs, Solar Cells)Spirobifluorene (SBF) derivatives. acs.orgrsc.orgrsc.orgHigh thermal stability, morphological stability, charge transport. researchgate.netunimi.it
PhotocatalysisSpirobifluorene-based conjugated polymers. mdpi.comEfficient charge separation, large surface area. mdpi.com
Chemical Biology (Fluorescent Probes)Xanthene-based spirocycles. nih.govnih.govSwitchable fluorescence for sensing and imaging. nih.gov
Diversity-Oriented SynthesisSpiroketals. mskcc.orgnih.govRigid scaffolds for creating diverse molecular libraries. mskcc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 9-Methoxy-1-oxaspiro[5.5]undecan-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, a multi-step approach involving piperidin-4-one derivatives and methoxy-containing reagents under mild alkaline conditions achieves moderate yields (26–38%) . Purification via chromatography or recrystallization is critical, with reported purity levels of 92–98% using GC-MS and NMR validation. Optimization of solvent systems (e.g., dichloromethane or THF) and temperature control (0–25°C) minimizes side reactions, such as epimerization or ring-opening .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Advanced spectroscopic techniques are employed:

  • 1H/13C-NMR : Assigns methoxy (-OCH3) and spirocyclic carbonyl (C=O) signals. For example, the methoxy group typically resonates at δ 3.2–3.4 ppm in CDCl3 .
  • HR-MS : Validates molecular weight (e.g., observed m/z 256.1675 vs. calculated 256.1678) .
  • GC-MS : Confirms purity (>95%) and detects trace impurities, such as diastereomers or oxidation byproducts .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) and moderately soluble in water. Stability studies indicate degradation <5% over 6 months at –20°C in inert atmospheres. Hydrolysis of the spirocyclic lactone moiety occurs under strong acidic/basic conditions (pH <2 or >10), necessitating neutral buffers for biological assays .

Advanced Research Questions

Q. How can diastereomeric ratios (dr) be controlled during the synthesis of this compound derivatives?

  • Methodological Answer : Diastereoselectivity is influenced by steric and electronic factors. For example, benzyloxy-substituted analogs achieve dr = 57/43 using chiral auxiliaries like (R)-BINOL . Asymmetric catalysis with Pd or Rh complexes improves dr to >90/10 in spiroannulation steps . Reaction monitoring via chiral HPLC (e.g., Chiralpak IA column) ensures dynamic control .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility of the spirocyclic core. Solutions include:

  • MD Simulations : Assess ligand-protein binding modes (e.g., 100 ns trajectories in GROMACS) .
  • SAR Studies : Modify substituents (e.g., replacing methoxy with hydroxyl groups) to validate docking results. For example, 9-benzyl analogs show 10-fold higher MmpL3 inhibition vs. methoxy derivatives .
  • SPR/ITC : Quantify binding kinetics (e.g., KD = 2.4 µM for sEH inhibition) .

Q. How does the spirocyclic framework influence metabolic stability in pharmacokinetic studies?

  • Methodological Answer : The rigid spiro structure reduces CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes, pH 7.4) show t1/2 >120 min, compared to linear analogs (t1/2 <30 min). Deuterium labeling at the methoxy group further enhances stability (t1/2 = 180 min) .

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